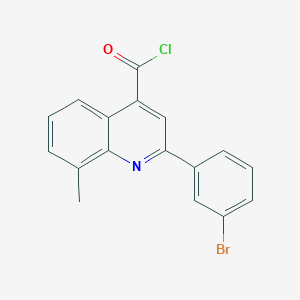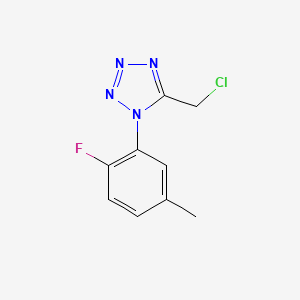
2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride” likely contains a quinoline core, which is a heterocyclic aromatic organic compound. It also has a bromophenyl group attached at the 2-position and a carbonyl chloride group at the 4-position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might involve electrophilic aromatic substitution, a common reaction in organic chemistry . The bromophenyl and carbonyl chloride groups could be introduced in separate steps, with conditions optimized based on the reactivity of the starting materials and intermediates .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic nature of the quinoline core. The bromophenyl and carbonyl chloride groups could introduce steric hindrance, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
The compound could undergo various chemical reactions. For instance, the carbonyl chloride group might be susceptible to nucleophilic acyl substitution, while the bromophenyl group could undergo reactions typical of aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carbonyl chloride group could make the compound reactive and potentially hazardous .Aplicaciones Científicas De Investigación
Radiosynthesis in Nuclear Medicine
2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride: has been utilized in the radiosynthesis of compounds for nuclear medicine applications. For instance, it has been used in the automated synthesis of 2-[18F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18F-PD153035] . This compound is significant for its potential use in PET imaging to visualize epidermal growth factor receptors (EGFr), which are often overexpressed in various cancers .
Oncological Research
The compound’s derivatives have shown promise in oncological research, particularly in the development of inhibitors targeting EGFr kinase activity. These inhibitors can bind reversibly to the ATP binding domain on EGFr, which is a valuable target in the treatment of non-small-cell lung cancer .
Drug Development
In the realm of drug development, 2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride can serve as a precursor for the synthesis of various pharmaceutical compounds. Its structure allows for the creation of molecules that can be used to increase the oxygen affinity of human hemoglobin or to inhibit sickle erythrocytes .
Chemical Industry Applications
This compound is also relevant in the chemical industry. It can be used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes, and as ligands in metal coordination chemistry due to its versatile bromophenyl and carbonyl functional groups .
Spectroscopic Studies
The bromophenyl moiety of 2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride makes it a suitable candidate for spectroscopic studies. It can be used to investigate solvent effects on infrared spectral data, which is crucial for understanding compound-solvent interactions .
Advanced Material Synthesis
Finally, the compound can be used in the synthesis of advanced materials, such as imidazo[2,1-b]oxazole derivatives, which have potential applications in material science and engineering .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-bromophenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClNO/c1-10-4-2-7-13-14(17(19)21)9-15(20-16(10)13)11-5-3-6-12(18)8-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDXZKAQRQDDFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206577 | |
| Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-35-2 | |
| Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-{[(3-Methylcyclohexyl)oxy]methyl}aniline](/img/structure/B1372777.png)






![[1-(2-Amino-4-chlorophenyl)piperidin-4-yl]methanol](/img/structure/B1372789.png)